molecular formula C16H12N2O3 B13988869 (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone CAS No. 251907-19-4

(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone

Cat. No.: B13988869
CAS No.: 251907-19-4
M. Wt: 280.28 g/mol
InChI Key: CVMMSMXAYMWLRK-UHFFFAOYSA-N
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Description

(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is a high-purity chemical compound with the molecular formula C16H12N2O3 and a molecular weight of 280.28 g/mol . This molecule features a central 1H-imidazole ring, a privileged scaffold in medicinal chemistry, which is substituted at the 2-position with a methanone group and at the 4 and 5 positions with 4-hydroxyphenyl groups . The imidazole ring is a fundamental building block in biology and drug discovery, known for its amphoteric nature and presence in a wide range of therapeutic agents . Compounds containing the imidazole nucleus have demonstrated a broad spectrum of biological activities, including antibacterial, antitumor, antifungal, anti-inflammatory, and antiviral properties . While the specific research applications and mechanism of action for this particular compound require further investigation, its molecular structure positions it as a compound of significant interest for developing new pharmacological tools. It serves as a key synthon for researchers in medicinal chemistry exploring structure-activity relationships, particularly in the design of novel enzyme inhibitors or receptor ligands. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigations.

Properties

CAS No.

251907-19-4

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone

InChI

InChI=1S/C16H12N2O3/c19-12-5-1-10(2-6-12)14-9-17-16(18-14)15(21)11-3-7-13(20)8-4-11/h1-9,19-20H,(H,17,18)

InChI Key

CVMMSMXAYMWLRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)C(=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine with Benzoic Acids or Benzoyl Chlorides

A well-documented method involves refluxing o-phenylenediamine with substituted benzoic acids or benzoyl chlorides under acidic conditions to form substituted benzimidazoles, which can be further modified to imidazole derivatives.

  • Procedure example : Reflux o-phenylenediamine (0.055 mol) with 4-hydroxybenzoic acid (0.05 mol) in 4N HCl for 2 hours. The reaction mixture is cooled and poured into crushed ice to precipitate the product, which is filtered and purified by recrystallization.

  • Benzoylation step : The benzimidazole intermediate is reacted with 4-hydroxybenzoyl chloride in acetone and NaOH solution under reflux for 2 hours to yield the benzoylated imidazole derivative.

  • Yield and purity : Yields around 85-92% are typical, with melting points and spectral data confirming structure (e.g., IR, 1H-NMR, 13C-NMR).

One-Pot Synthesis via DMSO-HBr Oxidation Cascade

A cascade process starting from aryl methyl ketones involves oxidation and cyclization steps to form 4-aryl-2-aroyl-1H-imidazoles, including hydroxy-substituted phenyl derivatives.

  • Reaction conditions : Aryl methyl ketones are treated with DMSO and HBr under controlled temperature to induce oxidation and cyclization, generating imidazole rings with aryl and aroyl substituents.

  • Advantages : This method uses simple starting materials, mild conditions, and provides good yields suitable for medicinal chemistry applications.

One-Pot One-Step Reaction Using Aryl Glyoxals and Ammonium Acetate

This method synthesizes substituted imidazoles by reacting arylglyoxals with ammonium acetate in ethanol.

  • Example : Aryl glyoxal derivatives react with ammonium acetate to form 4-aryl-2-benzoyl-imidazoles in a single step, with yields around 20% per product but allowing parallel synthesis of multiple analogs.

  • Significance : This approach is useful for rapid generation of compound libraries for biological screening.

Multistep Synthesis via Imidazolium Salt Intermediates

Imidazole derivatives can be synthesized by first preparing imidazolium salts through condensation of aldehydes, ammonium acetate, and anilines, followed by further functionalization.

  • Example : 4,5-diphenyl-1H-imidazole is synthesized by refluxing paraformaldehyde and ammonium acetate in acetic acid, followed by isolation and purification.

  • Subsequent modification : The imidazole is then functionalized via N-alkylation and complexation to achieve desired substitution patterns.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes
Cyclization of o-phenylenediamine with benzoic acid or benzoyl chloride o-Phenylenediamine, 4-hydroxybenzoic acid/benzoyl chloride Reflux in HCl or acetone/NaOH, 2 h 85-92 High purity, well-characterized intermediates
DMSO-HBr oxidation cascade Aryl methyl ketones Mild heating with DMSO and HBr Moderate One-pot, mild, suitable for medicinal chemistry
One-pot reaction with arylglyoxals Aryl glyoxals, ammonium acetate Ethanol, reflux ~20 Parallel synthesis of multiple analogs
Multistep via imidazolium salts Aldehydes, ammonium acetate, anilines Reflux in acetic acid, multiple steps 90+ Allows diverse functionalization

Research Findings and Analytical Data

  • Spectroscopic characterization : IR spectra show characteristic carbonyl (C=O) stretching around 1700-1730 cm⁻¹; 1H-NMR confirms aromatic and imidazole protons; 13C-NMR reveals carbonyl and aromatic carbons.

  • Yields : The cyclization and benzoylation routes generally provide high yields (85-92%), while one-pot methods yield moderate amounts but offer synthetic efficiency.

  • Scalability : Patent literature describes scalable methods for imidazole derivatives synthesis, emphasizing regioselectivity and amenability to large-scale production.

  • Biological relevance : These compounds have been studied for activities such as histamine receptor modulation and tubulin polymerization inhibition, highlighting the importance of synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The phenolic hydroxyl groups can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated phenolic ethers.

Scientific Research Applications

(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural Features

Compound Substituents on Imidazole Core Molecular Formula Exact Mass Key Structural Differences
Compound 11i 5-(4-hydroxyphenyl), 2-(4-hydroxyphenyl) C₁₆H₁₂N₂O₃ 280.0800 Two hydroxyl groups
Compound 13i 5-(3,4,5-trimethoxyphenyl), 2-(4-hydroxyphenyl) C₁₉H₁₈N₂O₅ 354.1216 Methoxy groups enhance lipophilicity
Compound 5e 5-(2,4-dichlorophenyl), pyrazoline ring C₂₂H₁₇Cl₂N₂O₂ 411.0667 Chlorine atoms and dihydro-pyrazoline scaffold
(4-Aminophenyl)-imidazole 1H-imidazol-1-yl, 4-aminophenyl C₁₀H₉N₃O 187.0746 Amino group increases basicity

Key Observations :

  • Compound 11i’s hydroxyl groups enhance hydrogen-bonding capacity compared to methoxy (13i) or amino (15) substituents.
  • Chlorine in 5e increases molecular weight and may improve cytotoxicity but reduce selectivity .

Physicochemical Properties

Property Compound 11i Compound 13i Compound 5e
Polarity High (hydroxyl) Moderate (methoxy) Low (chlorine)
Solubility Aqueous > Organic Organic > Aqueous Organic
Stability Oxidation-prone High Moderate
HRMS [M+H]+ 281.0967 355.1339 411.0694

Key Observations :

  • The hydroxyl groups in 11i limit organic solubility but improve bioavailability in polar environments.
  • Methoxy groups in 13i enhance stability and membrane permeability .

Comparison :

  • 11i ’s synthesis is less complex than 13i , which requires cryogenic conditions (−78°C) .
  • Chlorinated analogs like 5e demand rigorous safety protocols due to toxic intermediates .

Key Observations :

  • 13i ’s trimethoxyphenyl group mimics colchicine’s structure, improving tubulin inhibition .
  • 11i ’s hydroxyl groups may reduce cell permeability, lowering antiproliferative efficacy compared to 13i .

Biological Activity

(4-Hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone, also known as Botryllazine C or NSC405267, is a compound that has garnered interest due to its potential biological activities. With a molecular formula of C16H12N2O3 and a molecular weight of 280.28 g/mol, this compound features both phenolic and imidazole functional groups, which contribute to its diverse biological effects.

PropertyValue
CAS Number251907-19-4
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
IUPAC Name(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone
LogP2.7189
PSA (Polar Surface Area)86.21

The biological activity of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone is primarily attributed to its ability to interact with specific molecular targets. The phenolic groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity, while the imidazole ring can interact with metal ions, influencing various biochemical pathways. This dual functionality allows the compound to modulate cellular processes effectively.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties . A study demonstrated that derivatives of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone showed promising antioxidant activity without cytotoxic effects in MTT assays, particularly on B16F10 cells .

Anti-Melanogenic Effects

The compound has been evaluated for its potential as an anti-melanogenic agent , inhibiting the enzyme tyrosinase (TYR), which plays a crucial role in melanin biosynthesis. The most effective derivatives showed IC50 values significantly lower than the reference compound kojic acid, indicating their potential for therapeutic applications in skin disorders related to pigmentation .

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor . In vitro studies have shown that it can inhibit the diphenolase activity of TYR, which is essential for melanin production. The structure-activity relationship studies revealed that specific substitutions on the phenolic moiety enhanced inhibitory potency .

Study on Tyrosinase Inhibition

A comprehensive study focused on the synthesis and evaluation of various derivatives of (4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone against TYR from Agaricus bisporus. The results indicated that several compounds exhibited IC50 values <5 μM, showcasing their potential as effective inhibitors compared to traditional agents like kojic acid .

Cellular Viability and Toxicity

Cell viability assays conducted on selected active inhibitors confirmed that they exhibited no cytotoxic effects at concentrations up to 10 μM. Notably, one derivative maintained good cell viability even at 25 μM, suggesting a favorable safety profile for further development .

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